molecular formula C12H13ClO2 B1416602 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde CAS No. 902836-47-9

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Cat. No. B1416602
M. Wt: 224.68 g/mol
InChI Key: VLDLOMXOOPWPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde” is a chemical compound with the molecular formula C12H13ClO2 . It is a derivative of tetrahydropyran, which is a class of organic compounds known as diphenylethers .


Molecular Structure Analysis

The molecular structure of “4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde” includes a tetrahydropyran ring attached to a 2-chlorophenyl group and a carboxaldehyde group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde” include a molecular weight of 224.68 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Bioactivity Evaluation

A key focus in scientific research involving 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde derivatives is the synthesis and evaluation of their bioactive properties. For instance, studies have demonstrated the synthesis of tetracyclic pyrans with significant bioactivities, such as the inhibition of intestinal absorption of cholesterol and the inhibition of cholesteryl ester transfer protein (CETP) activity and leukemic cell viability. These findings highlight the compound's potential in medicinal chemistry, especially in the development of treatments for conditions related to cholesterol metabolism and cancer (Hua et al., 2004).

Chemical Synthesis and Reactivity

Research has also delved into the convenient synthesis of derivatives of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde, emphasizing the methodological advancements in organic synthesis. These studies not only explore novel synthetic pathways but also improve the efficiency and selectivity of reactions, contributing to the broader field of organic chemistry and drug design. The creation of Schiff bases and their antimicrobial activities from similar compounds indicates a wide application in developing new pharmaceuticals (Liu et al., 2008; Debnath et al., 2020).

Structural and Molecular Analysis

The crystal structure analysis of compounds related to 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde provides insights into their molecular geometry, intermolecular interactions, and potential binding mechanisms. Such studies are crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in material science, pharmacology, and nanotechnology (Yang et al., 2009).

Antimicrobial and Antifungal Activities

Investigations into the antimicrobial and antifungal activities of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde derivatives highlight their potential as candidates for new antimicrobial agents. These studies are vital in the quest for novel treatments against resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance (Okasha et al., 2022).

properties

IUPAC Name

4-(2-chlorophenyl)oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDLOMXOOPWPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654805
Record name 4-(2-Chlorophenyl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde

CAS RN

902836-47-9
Record name 4-(2-Chlorophenyl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 5
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 6
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.